tert-butyl 2-(2-aminopyridin-4-yl)acetate
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Overview
Description
tert-butyl 2-(2-aminopyridin-4-yl)acetate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-aminopyridin-4-yl)acetate typically involves the reaction of 2-aminopyridine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for tert-butyl (2-aminopyridin-4-yl)acetate are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-(2-aminopyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
tert-butyl 2-(2-aminopyridin-4-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-aminopyridin-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl (5-aminopyridin-2-yl)carbamate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-butyl 2-(2-aminopyridin-4-yl)acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its tert-butyl ester group provides stability and makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminopyridin-4-yl)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H2,12,13) |
InChI Key |
FTWIFVJWUNFDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=NC=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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